molecular formula C16H26BrClN2O4 B4198015 2-[2-Bromo-6-ethoxy-4-[(3-ethoxypropylamino)methyl]phenoxy]acetamide;hydrochloride

2-[2-Bromo-6-ethoxy-4-[(3-ethoxypropylamino)methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B4198015
M. Wt: 425.7 g/mol
InChI Key: KJGJLLUGXWAGQA-UHFFFAOYSA-N
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Description

2-[2-Bromo-6-ethoxy-4-[(3-ethoxypropylamino)methyl]phenoxy]acetamide;hydrochloride is an organic compound with a complex structure It is characterized by the presence of bromine, ethoxy, and amino groups attached to a phenoxyacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Bromo-6-ethoxy-4-[(3-ethoxypropylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps. One common method starts with the bromination of an ethoxy-substituted phenol, followed by the introduction of an amino group through a nucleophilic substitution reaction. The final step involves the acylation of the phenoxy group with acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-Bromo-6-ethoxy-4-[(3-ethoxypropylamino)methyl]phenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of amino or thiol-substituted compounds.

Scientific Research Applications

2-[2-Bromo-6-ethoxy-4-[(3-ethoxypropylamino)methyl]phenoxy]acetamide;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[2-Bromo-6-ethoxy-4-[(3-ethoxypropylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The bromine and amino groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-6-ethoxy-4-{[(3-methoxypropyl)amino]methyl}phenoxy)acetamide
  • 2-(2-chloro-6-ethoxy-4-{[(3-ethoxypropyl)amino]methyl}phenoxy)acetamide

Uniqueness

Compared to similar compounds, 2-[2-Bromo-6-ethoxy-4-[(3-ethoxypropylamino)methyl]phenoxy]acetamide;hydrochloride is unique due to the specific arrangement of its functional groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[2-bromo-6-ethoxy-4-[(3-ethoxypropylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN2O4.ClH/c1-3-21-7-5-6-19-10-12-8-13(17)16(23-11-15(18)20)14(9-12)22-4-2;/h8-9,19H,3-7,10-11H2,1-2H3,(H2,18,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGJLLUGXWAGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNCC1=CC(=C(C(=C1)Br)OCC(=O)N)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-Bromo-6-ethoxy-4-[(3-ethoxypropylamino)methyl]phenoxy]acetamide;hydrochloride
Reactant of Route 2
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2-[2-Bromo-6-ethoxy-4-[(3-ethoxypropylamino)methyl]phenoxy]acetamide;hydrochloride
Reactant of Route 3
2-[2-Bromo-6-ethoxy-4-[(3-ethoxypropylamino)methyl]phenoxy]acetamide;hydrochloride
Reactant of Route 4
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2-[2-Bromo-6-ethoxy-4-[(3-ethoxypropylamino)methyl]phenoxy]acetamide;hydrochloride
Reactant of Route 5
2-[2-Bromo-6-ethoxy-4-[(3-ethoxypropylamino)methyl]phenoxy]acetamide;hydrochloride
Reactant of Route 6
2-[2-Bromo-6-ethoxy-4-[(3-ethoxypropylamino)methyl]phenoxy]acetamide;hydrochloride

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